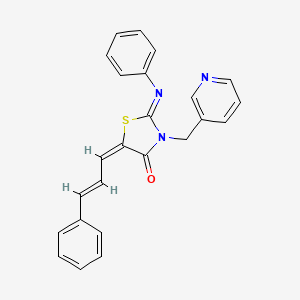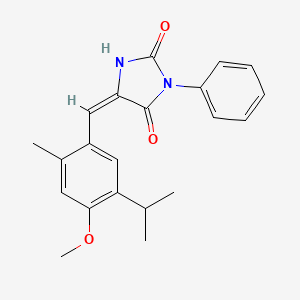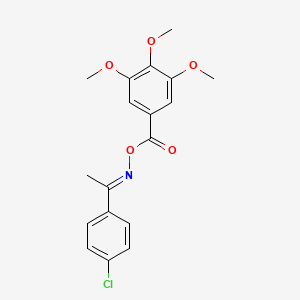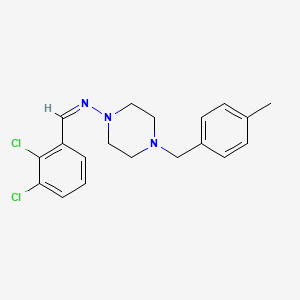![molecular formula C11H21NO B5913185 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)
8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane, also known as DOUA, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. DOUA belongs to the class of spirocyclic compounds and is synthesized through a multistep process involving various reagents and catalysts.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects:
8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has been found to have a variety of biochemical and physiological effects. Studies have shown that 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane. One potential area of research is the development of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane, which could lead to the development of more effective drugs. Additionally, research could be conducted to optimize the synthesis of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane and improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane involves a multistep process that includes the reaction of 1,5-diaminopentane with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with sodium hydride and 1,3-dioxolane. The final step involves the reaction of the intermediate with paraformaldehyde and hydrochloric acid, resulting in the formation of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane.
Scientific Research Applications
8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has been studied extensively for its potential applications in medicinal chemistry. Research has shown that 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane exhibits antitumor, antiviral, and antibacterial activities. 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has also been found to inhibit the activity of certain enzymes, making it a potential target for drug development.
properties
IUPAC Name |
10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11/h12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRYPCIMRMWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCNC2)CCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)



![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)




![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)